N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
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Overview
Description
N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of furan-2-ylmethylamine with a suitable triazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and nitrating agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while halogenation of the furan ring results in halogenated derivatives .
Scientific Research Applications
N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate has several scientific research applications, including:
Medicinal Chemistry: It has been investigated for its potential as a kappa opioid receptor agonist, which could have implications for pain management and addiction treatment.
Biological Studies: The compound’s ability to interact with specific biological targets makes it a valuable tool for studying cellular pathways and mechanisms.
Material Science:
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate involves its interaction with molecular targets such as receptors or enzymes. For instance, as a kappa opioid receptor agonist, it binds to the receptor and activates specific signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- N-(furan-2-ylmethyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
Uniqueness
What sets N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to act as a kappa opioid receptor agonist, for example, highlights its potential in medicinal chemistry .
Properties
Molecular Formula |
C12H12N6O4 |
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Molecular Weight |
304.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate |
InChI |
InChI=1S/C12H12N6O4/c1-7-10(11(19)13-6-9-4-3-5-22-9)16-15-8(2)12(18(20)21)17(16)14-7/h3-5H,6H2,1-2H3,(H-,13,14,15,19) |
InChI Key |
RIBBWMJVJULDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2N=C(C(=[N+]2N1)C(=NCC3=CC=CO3)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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